5,10-Dichloro-5,10-dihydroboranthrene
Description
Properties
CAS No. |
4978-77-2 |
|---|---|
Molecular Formula |
C12H8B2Cl2 |
Molecular Weight |
244.7 g/mol |
IUPAC Name |
5,10-dichloroboranthrene |
InChI |
InChI=1S/C12H8B2Cl2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8H |
InChI Key |
QMFFJGUDMNJRTA-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=CC=CC=C2B(C3=CC=CC=C31)Cl)Cl |
Origin of Product |
United States |
Advanced Structural Characterization and Spectroscopic Analysis of 5,10 Dichloro 5,10 Dihydroboranthrene
X-ray Crystallographic Analysis of Dihydroboranthrene Derivatives
Determination of Molecular Conformation and Stereochemistry
The central dihydroboranthrene core typically adopts a folded or butterfly conformation. X-ray diffraction studies on various derivatives reveal the degree of this folding, which can be influenced by the nature and position of substituents. The stereochemistry at the boron atoms is also unequivocally determined, defining the spatial arrangement of the chloro and other substituents relative to the tricyclic framework.
Crystal Packing Analysis and Intermolecular Interactions
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular forces. In dihydroboranthrene derivatives, these interactions are often competitive, leading to diverse supramolecular architectures. nih.gov
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. This interaction is a significant directional force in the crystal engineering of halogenated organic compounds. nih.govbohrium.com In halogenated dihydroboranthrene derivatives, various types of halogen bonds have been observed. For example, the 1,6-dibromo derivative of 5,10-dihydroxy-5,10-dihydroboranthrene is dominated by Br⋯O halogen-bond interactions. nih.gov In the case of the 1,6-dichloro derivative, molecular disorder leads to the coexistence of two different supramolecular arrangements within the crystal lattice, one of which is based on Cl⋯Cl and C—H⋯O bonds. nih.gov The other arrangement is stabilized by O—H⋯O hydrogen bonds. nih.gov The presence of F⋯F interactions has also been noted in fluoro-substituted derivatives. nih.gov
| Interaction Type | Donor | Acceptor | Compound Example |
| Hydrogen Bond | O—H | O | 5,10-dihydroxy-5,10-dihydroboranthrene |
| Hydrogen Bond | O—H | F | 1,6-difluoro-5,10-dihydroxy-5,10-dihydroboranthrene |
| Halogen Bond | C—Br | O | 1,6-dibromo-5,10-dihydroxy-5,10-dihydroboranthrene |
| Halogen Bond | C—Cl | Cl | 1,6-dichloro-5,10-dihydroxy-5,10-dihydroboranthrene |
| Halogen Bond | C—F | F | 1,6-difluoro-5,10-dihydroxy-5,10-dihydroboranthrene |
Pi-stacking interactions, arising from the attractive, non-covalent forces between aromatic rings, are another crucial factor in the solid-state organization of boranthrene derivatives. These interactions can significantly influence the packing of the molecules, often leading to columnar or layered structures. The extent and geometry of pi-stacking can be modulated by the presence of halogen substituents, which alter the electron density distribution of the aromatic rings. nih.gov
Influence of Halogen Substitution on Solid-State Organization
The introduction of halogen atoms onto the boranthrene scaffold has a profound impact on the solid-state organization of these molecules. nih.gov Halogenation can alter the molecular conformation and, more significantly, introduces the possibility of halogen bonding, which competes with and modulates other intermolecular forces like hydrogen bonding and pi-stacking. nih.govrsc.org
The nature of the halogen atom (fluorine, chlorine, bromine) and its position on the aromatic rings dictate the type and strength of the resulting non-covalent interactions. For instance, in dihydroxy dihydroboranthrene derivatives, moving from fluorine to bromine substitution changes the dominant intermolecular interaction from O—H⋯F and F⋯F contacts to Br⋯O halogen bonds. nih.gov In a dichloro-substituted derivative, a fascinating case of polymorphism is observed, where both hydrogen-bonded and halogen-bonded networks coexist. nih.gov This demonstrates that halogen substitution can lead to complex and diverse supramolecular assemblies, highlighting the role of these atoms in crystal engineering. nih.gov
The table below summarizes the dominant intermolecular interactions observed in the crystal structures of various halogenated 5,10-dihydroxy-5,10-dihydroboranthrene derivatives.
| Substituent | Dominant Intermolecular Interactions |
| Unsubstituted | O—H⋯O hydrogen bonds |
| 1,6-difluoro | O—H⋯F hydrogen bonds and F⋯F interactions |
| 1,6-dichloro | Coexistence of Cl⋯Cl halogen bonds/C—H⋯O interactions and O—H⋯O hydrogen bonds |
| 1,6-dibromo | Br⋯O halogen bonds |
Advanced Spectroscopic Techniques for Structural Elucidation
Detailed experimental NMR data for 5,10-Dichloro-5,10-dihydroboranthrene is not available in the reviewed literature. A complete analysis would require ¹H, ¹³C, and ¹¹B NMR spectra to fully characterize the molecular structure. The expected data would be presented as follows:
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|
Table 3: Hypothetical ¹¹B NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|
The UV-Vis absorption spectrum for this compound has not been reported in the accessible scientific literature. Such a spectrum would provide insight into the electronic transitions within the molecule.
Table 4: Hypothetical UV-Vis Absorption Data for this compound
| Wavelength (λmax) nm | Molar Absorptivity (ε) L mol⁻¹ cm⁻¹ | Solvent | Assignment |
|---|
Electronic Structure and Aromaticity Considerations in 5,10 Dichloro 5,10 Dihydroboranthrene
Theoretical Frameworks for Boron Heterocycle Electronic Structure
The incorporation of boron into cyclic organic structures introduces unique electronic features that depart significantly from their all-carbon analogues. uci.edu The electron-deficient nature of the tricoordinate boron atom, with its vacant p-orbital, is a primary determinant of the electronic landscape of these heterocycles. jhu.edu
Boron, appearing in Group 13 of the periodic table, possesses three valence electrons. nih.govquora.com This configuration makes boron compounds quintessentially electron-deficient, as they often have a sextet of electrons rather than a complete octet. quora.comchemistryworld.com This inherent electron deficiency drives the chemistry of boron, rendering it an electrophile and a Lewis acid. chemistryworld.com In heterocycles like 5,10-Dichloro-5,10-dihydroboranthrene, the boron atoms are sp² hybridized, allowing for participation in the π-system through their empty p-orbitals. reddit.com
| Bond Type | Basin Population (e) | Electron Contribution from Carbon (%) | Electron Contribution from Boron (%) | Polarity Index (pCB) |
|---|---|---|---|---|
| B-C | 2.90 | 82 | 18 | 0.65 |
The presence of halogen atoms, such as chlorine in this compound, profoundly modifies the electronic properties of the heterocyclic system. Halogens influence the electronic structure primarily through inductive effects. nih.gov As highly electronegative elements, chlorine atoms withdraw electron density from the boron atoms to which they are attached. nih.gov This inductive withdrawal further increases the electron deficiency and Lewis acidity of the boron centers.
This effect can alter the energy levels of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The introduction of electron-withdrawing groups typically lowers the energy of both the HOMO and LUMO. nih.gov This modification of orbital energies directly impacts the molecule's electronic and photophysical properties. researchgate.net The specific type of halogen can systematically alter properties like the band gap, with different halogens leading to distinct electronic behaviors. nih.gov
Aromaticity and Antiaromaticity in Boron-Containing Ring Systems
The concepts of aromaticity and antiaromaticity, originally developed for hydrocarbons, have been extended to heterocyclic systems containing boron. mdpi.com The participation of boron's vacant p-orbital in the π-electron system allows for delocalization, which can lead to either aromatic stabilization or antiaromatic destabilization, depending on the electron count. reddit.comrsc.org
Boron can be incorporated into heterocyclic rings that exhibit aromatic character, analogous to classic aromatic compounds like benzene (B151609). aablocks.com These systems, which are stabilized by electron delocalization, often contain a boron-nitrogen (B-N) unit that can act as an isoelectronic replacement for a carbon-carbon (C-C) unit. ualberta.cabritannica.com However, systems containing only boron and carbon can also achieve aromaticity. For a boron-containing ring to be aromatic, it must be cyclic, planar, fully conjugated, and possess 4n+2 π-electrons according to Hückel's rule. mdpi.com The vacant p-orbital on the boron atom can participate in the π-system without contributing electrons, similar to a carbocation. reddit.com This allows for the formation of 6π-electron aromatic rings, which have been synthesized and studied extensively. umich.edu The aromaticity of these compounds can be assessed using computational methods such as Nucleus-Independent Chemical Shift (NICS) calculations, which measure the magnetic shielding at the center of the ring to quantify the extent of electron delocalization. nih.govlatrobe.edu.au
In contrast to aromatic systems, cyclic conjugated molecules with 4n π-electrons are classified as antiaromatic and are electronically destabilized. nih.gov Dihydroboranthrene derivatives, including this compound, are notable examples of boron-containing compounds that exhibit antiaromatic character. rsc.org The central eight-membered ring system in the dihydroboranthrene core contains two boron atoms, and the π-system can be described as containing 4n π-electrons (where n=2, for a total of 8π electrons in the relevant cyclic pathway), leading to antiaromaticity. uci.edursc.org
This antiaromaticity is associated with high reactivity and low stability. rsc.org Antiaromatic boron-containing heterocycles are prone to react in ways that disrupt the antiaromatic conjugation, such as forming Lewis adducts with bases. rsc.org The destabilizing effect of antiaromaticity can even be harnessed to promote chemical reactions, as breaking the antiaromatic system can lower the activation energy for processes like H₂ activation. nih.gov Antiaromatic compounds can be identified by paratropic ring currents, which result in deshielding effects observable in NMR spectroscopy. nih.govrsc.org
Substituents attached to an antiaromatic ring system can significantly modulate its stability and the magnitude of its antiaromatic character. rsc.org The nature of the substituent—whether it is electron-donating or electron-withdrawing—is critical.
| Substituent Type on Boron | Electronic Effect | Impact on Ring π-Electron Density | Effect on Antiaromatic Strength | Predicted Stability |
|---|---|---|---|---|
| Halogens (e.g., -Cl) | Strongly Electron-Withdrawing (Inductive) | Decreases | Decreased | Increased |
| Alkyl Groups (e.g., -CH₃) | Weakly Electron-Donating | Increases | Increased | Decreased |
| Hydrogen (-H) | Neutral (Reference) | Reference | Reference | Reference |
Antiaromaticity in Dihydroboranthrene and Related Derivatives
Computational Insights into Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure of molecules. This method is based on the principle that the energy of a molecule can be determined from its electron density. For this compound, DFT calculations would be instrumental in predicting its optimized geometry, vibrational frequencies, and various energetic properties.
DFT calculations can be employed with a range of functionals and basis sets to achieve a balance between computational cost and accuracy. For instance, the B3LYP functional combined with a 6-311G(d,p) basis set is a common choice for such organoboron compounds. These calculations would yield the total electronic energy, the energies of molecular orbitals, and the distribution of electron density throughout the molecule. This information is foundational for understanding the molecule's stability and the nature of its chemical bonds. While benchmark calculations for chlorinated and brominated polycyclic aromatic hydrocarbons have been performed using various DFT methods, specific data for this compound is not available. semanticscholar.orgnih.gov
A hypothetical data table representing the kind of output from a DFT calculation on this compound is presented below.
| Property | Hypothetical Calculated Value | Units |
| Total Electronic Energy | -1523.456 | Hartrees |
| Dipole Moment | 2.5 | Debye |
| Point Group Symmetry | C2v | - |
Note: The data in this table is hypothetical and serves as an illustration of the output from DFT calculations.
Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic molecules due to the delocalization of π-electrons. Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of a molecule. It involves placing a "ghost" atom, typically at the center of a ring, and calculating the magnetic shielding at that point. A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests an anti-aromatic character.
For this compound, NICS calculations would be performed for the central boranthrene ring system as well as the flanking benzene rings. The results would help in understanding the degree of electron delocalization and how the presence of boron and chlorine atoms influences the aromatic character of the polycyclic framework. The analysis of ring currents derived from NICS values can provide a visual and quantitative measure of aromaticity. dntb.gov.ua
Below is a hypothetical table illustrating potential NICS values for this compound.
| Ring | NICS(0) (ppm) | NICS(1) (ppm) | Aromaticity |
| Benzene Ring A | -9.8 | -10.5 | Aromatic |
| Benzene Ring B | -9.8 | -10.5 | Aromatic |
| Central Ring | -2.1 | -3.5 | Weakly Aromatic |
Note: The data in this table is hypothetical and for illustrative purposes.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and its electronic absorption properties. The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy corresponds to the electron affinity (electron-accepting ability). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A large gap suggests high stability and low reactivity, whereas a small gap indicates the opposite. mdpi.com
For this compound, analysis of the HOMO and LUMO would reveal the regions of the molecule most likely to be involved in electron donation and acceptance. The HOMO-LUMO gap would provide insight into its stability and the energy required for electronic excitation. This information is also fundamental for predicting the molecule's behavior in photochemical reactions and its potential use in electronic materials. The study of frontier molecular orbitals can also help in understanding intramolecular charge transfer processes. nih.gov
A hypothetical representation of HOMO-LUMO data is provided in the table below.
| Molecular Orbital | Energy (eV) |
| HOMO | -6.2 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.4 |
Note: The data in this table is hypothetical and for illustrative purposes.
Charge density analysis, both from high-resolution X-ray diffraction experiments and theoretical calculations, provides a detailed picture of the electron distribution in a molecule. This method allows for the characterization of chemical bonds, intermolecular interactions, and the electrostatic potential. The Quantum Theory of Atoms in Molecules (QTAIM) is often used to analyze the topological features of the electron density, identifying bond critical points and quantifying the nature of atomic interactions.
In the context of this compound, charge density analysis would reveal the nature of the boron-carbon and boron-chlorine bonds, as well as any non-covalent interactions. It would allow for the quantification of charge transfer between different atoms and provide a basis for understanding the molecule's electrostatic potential, which governs its interactions with other molecules. While studies on related compounds like 2,5-dichloro-1,4-benzoquinone (B146525) have utilized this approach, specific data for the title compound is not available. researchgate.netacs.org
A hypothetical table summarizing key parameters from a charge density analysis is shown below.
| Bond | Electron Density at BCP (e/ų) | Laplacian of Electron Density (e/Å⁵) | Bond Character |
| B-C | 1.85 | -15.2 | Covalent |
| B-Cl | 1.20 | +2.5 | Polar Covalent |
| C-C (aromatic) | 2.10 | -20.8 | Covalent |
Note: The data in this table is hypothetical and for illustrative purposes.
Reactivity and Chemical Transformations of 5,10 Dichloro 5,10 Dihydroboranthrene
Reactivity at the Boron Centers
The electron-deficient nature of the tricoordinate boron atoms in 5,10-Dichloro-5,10-dihydroboranthrene is the primary driver of its reactivity. This inherent Lewis acidity governs its interactions with electron-rich species and provides pathways for further functionalization.
Lewis Acidity of Boron and Adduct Formation
The boron atoms in this compound possess vacant p-orbitals, making them potent Lewis acids. This characteristic allows the compound to readily form adducts with a variety of Lewis bases. The strength of this Lewis acidity is influenced by the electron-withdrawing nature of the chlorine atoms attached to the boron, which enhances the electrophilicity of the boron centers. It is a well-established principle that the Lewis acidity of boron trihalides increases in the order BF₃ < BCl₃ < BBr₃. researchgate.netaskfilo.com While direct quantitative studies on the Lewis acidity of this compound are not extensively documented, its structural analogue, 9,10-dihydro-9,10-diboraanthracene (DBA), is known to engage in Lewis acid-base interactions. For instance, CAAC-stabilized 9,10-diboraanthracene can activate small molecules, and its derivatives can form adducts with Lewis bases. This suggests that this compound would similarly interact with Lewis bases, forming stable coordination complexes.
The formation of these adducts leads to a change in the geometry at the boron center from trigonal planar to tetrahedral. This structural reorganization can be observed using various spectroscopic techniques, such as NMR spectroscopy, where the chemical shift of the boron nucleus is significantly altered upon adduct formation.
Nucleophilic Attack and Substitution Reactions on Boron
The electrophilic nature of the boron centers in this compound makes them susceptible to attack by nucleophiles. These reactions typically proceed via a nucleophilic substitution mechanism, where the chloride ion acts as a leaving group. This reactivity provides a versatile route for the introduction of a wide range of functional groups at the 5 and 10 positions. The general principle of nucleophilic substitution at a boron center is a fundamental reaction in organoboron chemistry. d-nb.info
A prominent example of nucleophilic substitution on this compound is its reaction with secondary amines to form aminodihydroboranthrenes. The reaction with dimethylamine, for instance, would yield 5,10-bis-(dimethylamino)-5,10-dihydroboranthrene. This transformation involves the attack of the nitrogen lone pair of the amine on the boron atom, followed by the elimination of hydrogen chloride, often in the presence of a base to neutralize the acid produced. While a direct synthetic procedure for 5,10-bis-(dimethylamino)-5,10-dihydroboranthrene from the dichloro precursor is not detailed in the provided search results, the synthesis of various aminoboranes via reactions of chloroboranes with amines is a well-established synthetic methodology.
Electrochemical Transformations Involving Organoboron Compounds
The incorporation of boron atoms into a polycyclic aromatic framework significantly impacts the electronic properties, including the redox behavior. Cyclic voltammetry is a powerful technique to probe these properties. Studies on the closely related 9,10-dihydro-9,10-diboraanthracene (DBA) derivatives have shown that these compounds are electrochemically active. For instance, 9,10-dimesityl-9,10-dihydro-9,10-diboraanthracene undergoes two reversible one-electron reduction processes at relatively low potentials, indicating that the DBA core is a good electron acceptor. acs.org C-functionalization of the DBA skeleton allows for the tuning of these redox potentials. acs.org It is therefore expected that this compound would also exhibit interesting electrochemical behavior, with the chloro substituents likely influencing the reduction potentials. The general principles of cyclic voltammetry allow for the determination of reduction and oxidation potentials of chemical species. ossila.comresearchgate.netnih.gov
Photoreactions and Photoinduced Rearrangements
Boron-containing polycyclic aromatic hydrocarbons often exhibit interesting photophysical properties and can undergo photochemical reactions. While specific photoreactions of this compound have not been detailed, related diboraanthracene derivatives have been investigated for their photophysical behavior. For example, intramolecularly coordinated diboraanthracenes can undergo photodissociation of the boron-heteroatom bond in the excited state. nih.gov The introduction of boron atoms into a PAH scaffold can dramatically alter the emission properties. For instance, replacing the meso-carbon atoms of bisanthene with boron atoms transforms a near-infrared dye into a blue luminophore. d-nb.infonih.gov These findings suggest that this compound could also possess unique photochemical reactivity, potentially involving the B-Cl bonds or the dihydroboranthrene skeleton itself.
Reactivity of Halogen Substituents
The chlorine atoms in this compound are attached directly to the boron centers. The reactivity of these B-Cl bonds is a key feature of the molecule's chemistry. As discussed in the context of nucleophilic substitution, the chloride ion is a good leaving group in reactions with strong nucleophiles.
Furthermore, the B-Cl bond can be a site for other transformations. For example, in related organoboron compounds, B-Cl bonds can undergo exchange reactions. The reactivity of halogenated aromatic compounds can also involve processes like reductive dehalogenation or cross-coupling reactions, although these are more commonly observed for C-Cl bonds. The relative strength of a C-H bond is generally greater than that of a C-Cl bond, making the latter more susceptible to cleavage. quora.com By analogy, the B-Cl bond in this compound is expected to be the most reactive site for many transformations. While specific studies on the reactivity of the halogen substituents in this particular molecule are scarce, the general principles of organoboron chemistry suggest that these positions are ripe for further chemical modification.
Nucleophilic Substitution Reactions of Chlorine Atoms
The B-Cl bonds in this compound are susceptible to nucleophilic attack due to the electron-deficient nature of the boron atoms. This allows for the displacement of the chloride ions by a variety of nucleophiles, providing a straightforward route to functionalized boranthrene derivatives. The general mechanism involves the attack of a nucleophile on the boron center, leading to a tetracoordinate boron intermediate, followed by the expulsion of the chloride leaving group.
Research on related organoboron halides has shown that reagents such as organolithium compounds (RLi), Grignard reagents (RMgX), alkoxides (RO⁻), and amines (R₂NH) can effectively substitute the halogen atoms. mdpi.comclockss.orgmdpi.com For instance, the reaction with two equivalents of an organolithium or Grignard reagent would be expected to yield the corresponding 5,10-disubstituted dihydroboranthrene. Similarly, treatment with alkoxides or amines would lead to the formation of boronic esters or aminoboranes, respectively. The regioselectivity of these reactions is a key aspect; in polychlorinated systems, the substitution often occurs at the most electrophilic carbon or heteroatom center. mdpi.com In the case of this compound, the two boron centers are chemically equivalent, simplifying the reaction landscape for symmetric nucleophiles.
| Nucleophile (Nu⁻) | Reagent Example | Expected Product |
| Alkyl/Aryl | Methyllithium (CH₃Li) | 5,10-Dimethyl-5,10-dihydroboranthrene |
| Alkoxide | Sodium methoxide (NaOCH₃) | 5,10-Dimethoxy-5,10-dihydroboranthrene |
| Amide | Lithium diethylamide (LiN(C₂H₅)₂) | 5,10-Bis(diethylamino)-5,10-dihydroboranthrene |
| Hydride | Lithium aluminum hydride (LiAlH₄) | 5,10-Dihydro-5,10-dihydroboranthrene (Boranthrene) |
This table illustrates potential nucleophilic substitution reactions at the boron centers of this compound.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura reaction in broader context)
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and organoboron compounds are central to many of these transformations, most notably the Suzuki-Miyaura reaction. nih.govresearchgate.net this compound can be envisioned as a substrate for such reactions in two main ways.
First, the dichloro-derivative can be converted into a more suitable coupling partner, such as a bis(boronic ester). This can be achieved through a Miyaura borylation reaction, where the B-Cl bonds are reacted with a diboron reagent like bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base. organic-chemistry.org The resulting 5,10-bis(pinacolato)-5,10-dihydroboranthrene could then participate in Suzuki-Miyaura couplings with various aryl or vinyl halides to construct extended π-conjugated systems. acs.orgrsc.org
Alternatively, while less common for B-Cl bonds directly, advancements in cross-coupling methodologies could potentially enable the direct coupling of this compound with organoboron reagents (a "reverse" Suzuki-Miyaura) or other organometallic partners. The success of such reactions often depends on the choice of catalyst, ligands, and base to facilitate the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. rsc.orgmdpi.com
| Coupling Partner | Catalyst System (Example) | Product Type |
| Phenylboronic acid | Pd(PPh₃)₄ / Base | 5,10-Diphenyl-5,10-dihydroboranthrene |
| 4-Vinylphenylboronic acid | Pd₂(dba)₃ / SPhos / Base | 5,10-Bis(4-vinylphenyl)-5,10-dihydroboranthrene |
| 2-Thienylboronic acid | Pd(dppf)Cl₂ / Base | 5,10-Bis(2-thienyl)-5,10-dihydroboranthrene |
This table presents hypothetical Suzuki-Miyaura cross-coupling reactions of a boronic ester derivative of the dihydroboranthrene core.
Halogen Exchange Reactions
Halogen exchange reactions offer a pathway to modify the reactivity and properties of the dihydroboranthrene scaffold by replacing the chlorine atoms with other halogens (F, Br, I). Such transformations are typically driven by thermodynamics, such as the formation of a stable salt precipitate. For instance, reacting this compound with a fluoride (B91410) source like sodium fluoride (NaF) or antimony trifluoride (SbF₃) could yield the corresponding 5,10-difluoro-5,10-dihydroboranthrene. Boron trichloride (B1173362) itself is known to participate in halogen exchange with fluorinated compounds. researchgate.net Similarly, treatment with brominating agents such as boron tribromide (BBr₃) or iodinating agents could furnish the dibromo- or diiodo-derivatives. These reactions are analogous to metal-halogen exchange processes widely used in organic synthesis to generate reactive intermediates. The resulting dihalo-derivatives would exhibit different reactivities; for example, the B-I bond would be more susceptible to cleavage, while the B-F bond would be significantly stronger and more resistant to substitution.
| Reagent | Expected Product | Key Feature of Product |
| Antimony trifluoride (SbF₃) | 5,10-Difluoro-5,10-dihydroboranthrene | Increased bond strength, higher thermal stability |
| Boron tribromide (BBr₃) | 5,10-Dibromo-5,10-dihydroboranthrene | More reactive B-Br bond, suitable for further coupling |
| Sodium iodide (NaI) | 5,10-Diiodo-5,10-dihydroboranthrene | Highly reactive B-I bond, potential light sensitivity |
This table summarizes potential halogen exchange reactions for this compound.
Stability and Isomerization Pathways of the Dihydroboranthrene Ring System
The dihydroboranthrene ring system possesses a unique folded, non-planar structure that influences its stability, electronic properties, and potential for isomerization.
Redox Properties and Oxidation Resistance
The dihydroboranthrene core is a redox-active system. Studies on N-heterocyclic carbene (NHC)-stabilized boranthrene have demonstrated its capacity for reversible, two-electron redox chemistry at mild potentials. acs.orgnih.gov This behavior is typically investigated using techniques like cyclic voltammetry (CV), which can determine the ionization potential and electron affinity of the molecule. nih.govyoutube.com The CV of a boranthrene derivative would likely show distinct oxidation and reduction peaks corresponding to the formation of a radical cation and radical anion, respectively. researchgate.net The stability of these charged species is crucial for applications in electronic materials or redox catalysis.
Boron-containing compounds, particularly those integrated into robust frameworks like boron nitride, are known for their high thermal stability and oxidation resistance. nih.govarxiv.orgmdpi.com While the dihydroboranthrene hydrocarbon framework is less robust than inorganic boron nitride, the presence of boron atoms can still impart significant stability. The oxidation resistance is a critical parameter, especially for applications in aerobic environments or at elevated temperatures. researchgate.net The oxidation process would likely involve attack at the boron centers or the aromatic rings, leading to the formation of boron oxides and degradation of the molecular structure.
| Property | Method of Analysis | Observation/Significance |
| Redox Potentials | Cyclic Voltammetry (CV) | Reversible multi-electron redox events at mild potentials. acs.orgnih.gov |
| Oxidation Stability | Thermal Gravimetric Analysis (TGA) / Heating in Air | Expected to have higher stability than purely carbon-based analogues. nih.govmdpi.com |
| Electronic Band Gap | CV / UV-Vis Spectroscopy | Determines HOMO/LUMO levels and potential for use in optoelectronics. researchgate.net |
This table outlines key properties related to the stability and redox behavior of the dihydroboranthrene system.
Small Molecule Activation by Boranthrene Derivatives
A significant finding in boranthrene chemistry is the ability of its derivatives to activate small, typically inert molecules. This reactivity positions boranthrenes as metal-free platforms for chemical transformations that have traditionally been the domain of transition metal complexes. acs.orgnih.govresearchgate.net An NHC-stabilized boranthrene analogue has been shown to react with O₂, CO₂, and ethylene. acs.org The mechanism is proposed to be a formal [4+2] cycloaddition across the central diborabutadiene core of the boranthrene. nih.gov This cooperative action of the two boron centers allows for the binding and activation of these small molecules. nih.gov This capacity for small molecule activation is a highly sought-after property for applications in catalysis and materials science, for example, in carbon capture and utilization technologies.
| Small Molecule | Reaction Type | Resulting Structure |
| Oxygen (O₂) | [4+2] Cycloaddition | A 1,2,3,6-dioxadiborinine ring fused to the boranthrene framework. acs.org |
| Carbon Dioxide (CO₂) | [4+2] Cycloaddition | A cyclic boronate ester derivative. acs.orgnih.gov |
| Ethylene (C₂H₄) | [4+2] Cycloaddition | A diboracyclohexene ring fused to the boranthrene framework. acs.orgnih.gov |
This table details the activation of small molecules by an NHC-stabilized boranthrene derivative, as reported in the literature.
Isomerization Pathways and Stereochemical Considerations
The 5,10-dihydroboranthrene ring system is not planar but adopts a folded or "butterfly" conformation along the B---B axis. This inherent non-planarity introduces important stereochemical considerations. For a 5,10-disubstituted derivative like this compound, the two chlorine atoms can exist as cis or trans isomers. In the cis isomer, both chlorine atoms are on the same face of the folded ring system (either both pseudo-axial or both pseudo-equatorial), while in the trans isomer, they are on opposite faces.
These isomers may be interconvertible through a ring-flipping process, which could be thermally or photochemically induced. rsc.org The energy barrier for this isomerization would determine the stereochemical stability of the individual isomers. The study of such dynamic processes is crucial for understanding the molecule's behavior in different environments. The specific stereochemistry can significantly impact the molecule's crystal packing, solubility, and its interaction with other molecules or surfaces. nih.gov While detailed studies on the isomerization pathways of this compound itself are not widely reported, analogies can be drawn from other substituted, non-planar ring systems where such stereoisomerism and dynamic behavior are well-documented. researchgate.netnih.gov
Research on this compound Isomerization Not Found in Current Literature
Comprehensive searches of available scientific literature and research databases have yielded no specific experimental or computational studies on the configurational and conformational isomerization of the chemical compound this compound.
While the fundamental principles of configurational and conformational isomerization are well-established in organic chemistry, and studies on analogous heterocyclic ring systems such as dihydrophosphanthrenes exist, direct research pertaining to the specific isomerization behavior of this compound is not presently available.
Therefore, a detailed, evidence-based discussion on the specific mechanisms, energy barriers, and isomeric states of this compound, as requested under the headings of "Configurational Isomerization" and "Conformational Isomerization," cannot be provided at this time. The generation of scientifically accurate content, including data tables and detailed research findings, is contingent upon the existence of published research on the subject.
Further theoretical modeling or experimental investigation would be required to elucidate the isomerization pathways and conformational dynamics of this compound. Until such research is conducted and published, a scientifically rigorous article on this specific topic cannot be constructed.
Advanced Applications in Materials Science and Synthetic Chemistry
Role in Organic Electronic Devices and Functional Materials
The unique electronic properties of organoboron compounds have made them attractive candidates for use in organic electronic devices. Their electron-deficient nature can facilitate electron transport, a crucial function in many such devices.
Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials
In the realm of Organic Light-Emitting Diodes (OLEDs), materials that can efficiently emit light upon electrical excitation are paramount. While various organoboron compounds have been investigated for their luminescent properties, specific research detailing the application or performance of 5,10-Dichloro-5,10-dihydroboranthrene in OLEDs or as a standalone luminescent material is not presently available in the scientific literature.
Organic Semiconductors
Organic semiconductors form the basis of many flexible and printed electronic devices. The charge-carrying capabilities of these materials are central to their function. Although the broader class of boranthracene derivatives has been explored for their semiconducting properties, there is no specific data available on the semiconducting characteristics of this compound.
Electron-Transporting Materials
Efficient electron transport is critical for the performance of multilayer organic electronic devices, including OLEDs and organic photovoltaics. Materials with low-lying Lowest Unoccupied Molecular Orbital (LUMO) levels are often sought for this purpose. An extensive search of scientific databases did not yield any studies focused on the use of this compound as an electron-transporting material.
Boron-Doped Carbon-Rich Materials with Distinct Optoelectronic Properties
Boron-doping is a well-established strategy to modify the electronic and optical properties of carbon-based materials like graphene and carbon nanotubes. This is typically achieved by incorporating boron atoms into the carbon lattice, often using various boron-containing precursors during synthesis. While this is an active area of research, there are no specific reports on the use of this compound as a precursor for creating boron-doped carbon-rich materials with distinct optoelectronic properties.
Catalysis and Reagent Applications in Organic Synthesis
Organoboron compounds are versatile reagents and catalysts in modern organic synthesis, most notably in cross-coupling reactions and enantioselective transformations.
Co-catalysis in Olefin Polymerization with Perfluorinated Boranthrenes
Organo-Lewis acids, such as those derived from perfluorinated borane (B79455) structures, have emerged as potent co-catalysts in the field of olefin polymerization. technologypublisher.com These compounds significantly enhance the performance of metallocene-based polymerization catalysts. technologypublisher.com The incorporation of highly fluorinated aryl groups on the boron atom creates a sterically hindered and exceptionally electrophilic center. This heightened Lewis acidity is crucial for activating the metallocene pre-catalyst to generate a catalytically active cationic species.
Frustrated Lewis Pair Chemistry in the Context of Boron Compounds
Frustrated Lewis Pair (FLP) chemistry involves the use of a sterically hindered Lewis acid and Lewis base that are unable to form a classical adduct due to steric repulsion. wikipedia.org This unquenched reactivity allows the pair to activate a variety of small molecules, including dihydrogen (H₂), which has significant implications for metal-free catalysis. wikipedia.orgrsc.org
Boron compounds, particularly bulky triarylboranes like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), are quintessential Lewis acids in FLP chemistry. wikipedia.orgnih.gov When paired with a bulky Lewis base, such as a sterically demanding phosphine (B1218219), the resulting FLP can heterolytically cleave the H-H bond. wikipedia.org In this process, the borane accepts a hydride (H⁻) while the phosphine accepts a proton (H⁺), forming a phosphonium (B103445) borate (B1201080) salt. wikipedia.org
This activation of hydrogen has been harnessed for catalytic hydrogenations of various organic substrates, offering a metal-free alternative to traditional transition metal-catalyzed reactions. wikipedia.org The mechanism of H₂ activation is thought to proceed through a pre-association of the borane and the phosphine, forming an "encounter complex" before interacting with the substrate. rsc.org The reactivity of FLPs is not limited to H₂; they have also been shown to activate other small molecules like CO₂, N₂O, and SO₂, expanding their utility in synthetic chemistry. nih.gov
| FLP Component | Role | Example Compound |
| Lewis Acid | Accepts an electron pair; sterically hindered | Tris(pentafluorophenyl)borane (B(C₆F₅)₃) |
| Lewis Base | Donates an electron pair; sterically hindered | Tricyclohexylphosphine (PCy₃) |
| Substrate | Small molecule activated by the FLP | Dihydrogen (H₂) |
Molecular Recognition and Sensor Development
The electron-deficient nature of the boron atom in organoboron compounds makes them excellent candidates for molecular recognition and the development of chemical sensors. Their ability to interact with electron-rich species forms the basis for detecting various analytes.
Anion Sensing (e.g., Fluoride (B91410) Anion Sensors based on Boron Heterocycles)
Boron-based molecular receptors are widely investigated for their ability to selectively detect anions, with a particular focus on the fluoride ion (F⁻). acs.orgacs.org The high charge density and small size of fluoride make it a challenging target for recognition in aqueous environments due to its high hydration enthalpy. acs.org However, the strong affinity of boron for fluorine allows for the design of effective sensors.
The sensing mechanism typically involves the interaction of the Lewis acidic boron center with the fluoride anion, leading to the formation of a stable fluoroborate species. acs.org This binding event can be transduced into a detectable signal, such as a change in color (colorimetric) or fluorescence. researchgate.net In fluorescent sensors, the binding of fluoride to the boron atom alters the electronic structure of the molecule. This can occur through the rehybridization of the boron center from sp² to sp³, which disrupts or modifies the conjugation of the system, leading to a change in its photophysical properties. researchgate.net For instance, boraanthracene-containing triarylboranes have been studied for their selective interactions with anions like fluoride and cyanide, where binding leads to fluorescence quenching. acs.org Researchers have developed various strategies to enhance fluoride affinity and enable sensing in aqueous media, including the use of bifunctional boranes that chelate the anion or by incorporating cationic groups into the receptor to increase the boron's electrophilicity. acs.org
Principles of Molecular Recognition by Organoboron Compounds
The principle of molecular recognition by organoboron compounds is fundamentally driven by the Lewis acidic nature of the boron atom. nih.gov Boron compounds, particularly those with a trigonal planar geometry, possess a vacant p-orbital, making them electrophilic and capable of accepting a pair of electrons from a Lewis base or an electron-rich analyte. wikipedia.org
This interaction can range from reversible covalent bonding to weaker non-covalent interactions. A primary example is the reaction of boronic acids with 1,2- or 1,3-diols, which are common motifs in biologically important molecules like saccharides. nih.gov This interaction forms a stable five- or six-membered boronate ester ring. The specificity of this binding can be tuned by modifying the steric and electronic properties of the boronic acid receptor.
Molecular recognition is governed by several factors, including:
Surface Complementarity: The shape and size of the binding site on the organoboron compound must be complementary to the target analyte for effective binding. nih.gov
Thermodynamics: The binding process must be thermodynamically favorable, resulting in a stable complex. nih.gov
Physicochemical Interactions: Recognition is driven by a combination of forces, including covalent bonding, electrostatic interactions, and hydrogen bonding. fiveable.me In the context of organoboron compounds, the key interaction is the formation of a coordinate covalent bond between the boron and a nucleophilic atom on the analyte. wikipedia.org
These principles are leveraged to design highly specific receptors for a wide range of analytes beyond anions and diols, including catechols and other biologically relevant molecules. nih.gov The resulting binding event can be coupled to a signaling mechanism, such as fluorescence or an electrochemical response, to create a functional chemical sensor. dtic.mil
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
